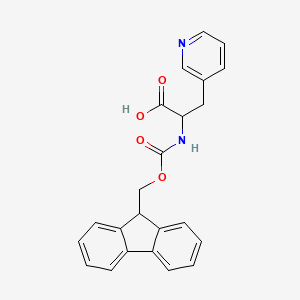

![molecular formula C20H17N5O5 B2871781 N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899404-63-8](/img/structure/B2871781.png)

N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a scaffold that has been used in the design and synthesis of new anticancer drugs . It is part of a class of compounds that have been synthesized based on molecular diversity .

Synthesis Analysis

The synthesis of these compounds is typically done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified .Molecular Structure Analysis

The molecular structure of this compound is complex, with a disordered nitro group in twinned crystals . Both the methoxy group and the acetamide groups are nearly coplanar with the phenyl ring .Scientific Research Applications

Cancer Research

Compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as potential inhibitors of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The inhibition of CDK2 is a promising strategy for cancer treatment, targeting tumor cells selectively. Derivatives of these compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Antitubercular Agents

The pyrrolo[2,3-d]pyrimidine scaffold has been explored for its antitubercular properties. A study highlighted a derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which exhibited a MIC90 value of 0.488 µM against Mycobacterium tuberculosis and was non-cytotoxic to the Vero cell line . This suggests that similar compounds could be synthesized and tested for their efficacy against tuberculosis.

Synthetic Methodology Development

The synthesis of complex molecules like the one mentioned often requires innovative methodologies. Research into the synthetic approaches for pyrrolopyrazine derivatives, which share structural similarities with the compound , can lead to the development of new synthetic routes that are more efficient or yield products with higher purity .

Pharmacological Studies

Compounds with the pyrrolo[2,3-d]pyrimidine scaffold have been studied for various pharmacological effects. For example, derivatives have been synthesized and tested for their potential as antitubercular agents, providing insights into the structure-activity relationships that govern their efficacy .

Molecular Modeling

Molecular modeling studies are crucial for understanding the interaction of compounds with biological targets. The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been subjected to biological and molecular modeling investigations to determine their potential as CDK2 inhibitors .

Biochemical Pathway Studies

The compound’s ability to inhibit CDK2 suggests that it could be used to study the biochemical pathways involved in cell cycle regulation. By understanding how these compounds affect the cell cycle, researchers can gain insights into the mechanisms of cell proliferation and apoptosis, which are critical in cancer research .

Future Directions

properties

IUPAC Name |

N-(4-methoxy-3-nitrophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5/c1-11-5-4-8-24-17(11)22-18-13(20(24)27)10-15(23(18)2)19(26)21-12-6-7-16(30-3)14(9-12)25(28)29/h4-10H,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEKAKXUYNQODI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=C(C=C4)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)

![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)